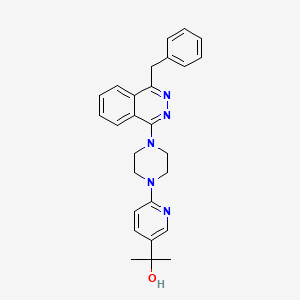
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It belongs to the class of compounds known as benzylpiperazines and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Bioactivation Potential in Drug Metabolism : Gunduz et al. (2012) conducted in vitro studies to understand the bioactivation potential of a similar compound, focusing on its metabolism in human liver microsomes. They identified a unique stable quinone methide metabolite formed through oxidative ipso substitution, primarily catalyzed by CYP3A4 among P450 isoforms (Gunduz et al., 2012).
Affinity Towards 5-HT1A Receptors : Pessoa‐Mahana et al. (2012) synthesized a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, including compounds structurally related to the query compound. These derivatives were evaluated for their affinity towards 5-HT1A receptors, highlighting the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity (Pessoa‐Mahana et al., 2012).
Effects on Learning and Memory in Mice : A study by Li Ming-zhu (2012) investigated the synthesis of similar compounds and their effects on learning and memory facilitation in mice. The study provides insight into the potential cognitive effects of these compounds (Li Ming-zhu, 2012).
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives, including compounds with structural similarities to the query compound, and evaluated their antimicrobial activity. This research suggests potential applications of these compounds in addressing bacterial and fungal infections (Patel et al., 2011).
Antimalarial Activity : Mendoza et al. (2011) investigated piperazine and pyrrolidine derivatives, focusing on their ability to inhibit Plasmodium falciparum growth. They emphasized the importance of certain structural elements for antiplasmodial activity, providing insights into potential antimalarial applications (Mendoza et al., 2011).
Analgesic and Anti-inflammatory Properties : Okunrobo and Usifoh (2006) conducted research on phthaloylimidoalkyl derivatives related to the query compound, examining their analgesic and anti-inflammatory properties. This study contributes to understanding the potential therapeutic applications of these compounds in pain and inflammation management (Okunrobo & Usifoh, 2006).
Propiedades
Número CAS |
1057677-92-5 |
|---|---|
Nombre del producto |
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol |
Fórmula molecular |
C27H29N5O |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3 |
Clave InChI |
KSWYJUIFHPSZOL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
SMILES canónico |
CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Sinónimos |
Anta XV; Hh Signaling Antagonist XV; 2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
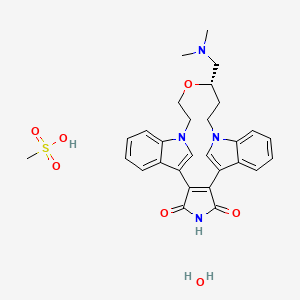
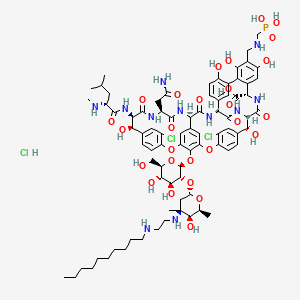
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
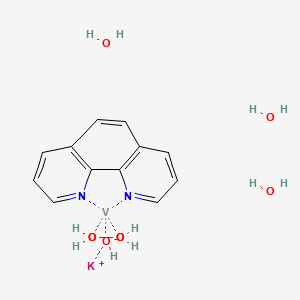
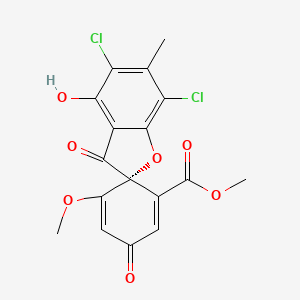
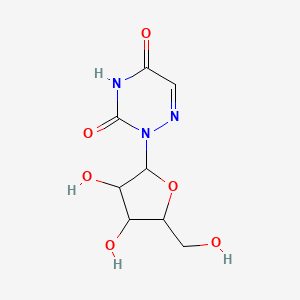
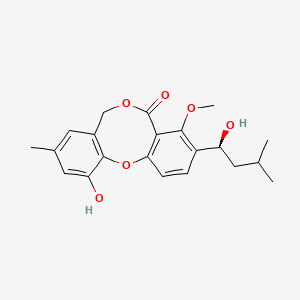
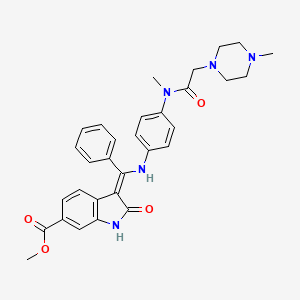
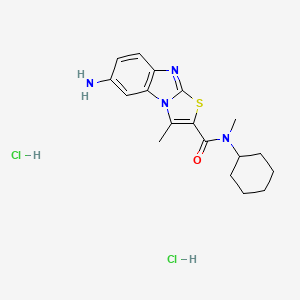
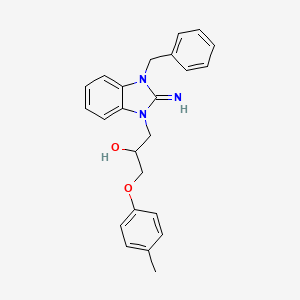
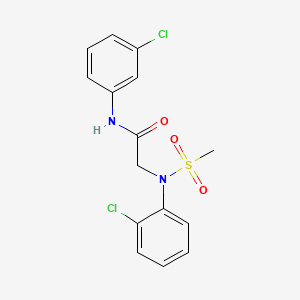
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)